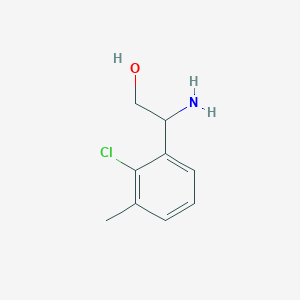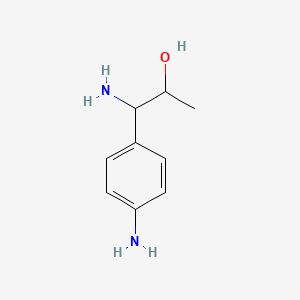
Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate: is an organic compound with the molecular formula C15H21N3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-nitrosobenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: In biological research, this compound can be used to study the effects of nitroso and piperazine derivatives on biological systems. It may be used in the development of new biochemical assays or as a probe to study enzyme activity.
Medicine: In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its potential as a drug candidate or as a lead compound for the development of new therapeutic agents.
Industry: In industry, this compound can be used in the synthesis of specialty chemicals and materials. It may be used in the production of polymers, coatings, or other materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, or other biomolecules. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Comparison: Tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. In comparison, tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate contains a bromine atom, which can participate in different types of chemical reactions, such as nucleophilic substitution. Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate contains a nitro group, which is more stable and less reactive than the nitroso group. Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate contains an amino group, which can participate in hydrogen bonding and other interactions with biological targets.
Eigenschaften
Molekularformel |
C15H21N3O3 |
|---|---|
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
tert-butyl 4-(4-nitrosophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O3/c1-15(2,3)21-14(19)18-10-8-17(9-11-18)13-6-4-12(16-20)5-7-13/h4-7H,8-11H2,1-3H3 |
InChI-Schlüssel |
FDRDHFJDADBCBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl 6-(3,3-difluoropyrrolidin-1-YL)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13038296.png)



